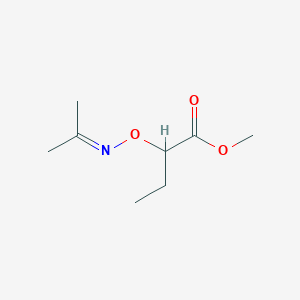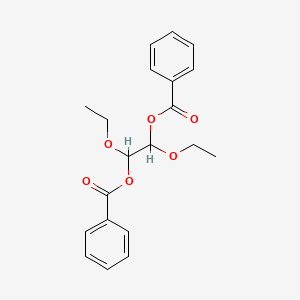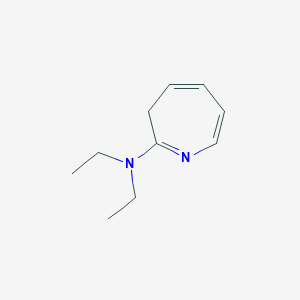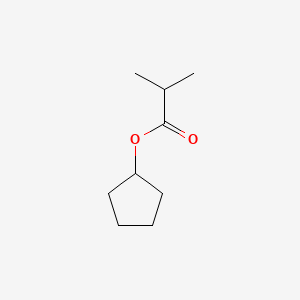
Cyclopentyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl isobutyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, specifically, is characterized by its cyclopentane ring attached to an isobutyrate group, making it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl isobutyrate can be synthesized through the esterification of cyclopentanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where cyclopentanol and isobutyric acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Cyclopentyl isobutyric acid.
Reduction: Cyclopentanol and isobutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed reactions involving esters.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
Cyclopentyl isobutyrate can be compared to other esters such as:
- Cyclopentyl acetate
- Cyclopentyl propionate
- Isobutyl acetate
Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring and an isobutyrate group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.
Comparison with Similar Compounds
- Cyclopentyl acetate: Similar structure but with an acetate group.
- Cyclopentyl propionate: Similar structure but with a propionate group.
- Isobutyl acetate: Similar ester group but with an isobutyl group instead of cyclopentyl.
Properties
CAS No. |
6290-14-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
cyclopentyl 2-methylpropanoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(10)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
MKIBNFZXBZAOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
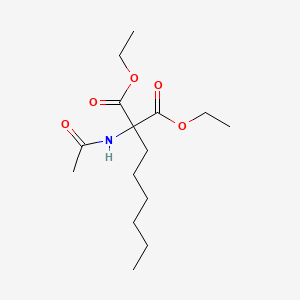
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

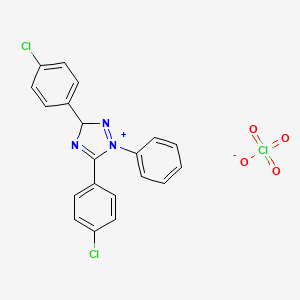

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
